

In-Depth Technical Guide: Spectroscopic Data of 5-Methoxytracheloside

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Compound of Interest

Compound Name: 5-Methoxytracheloside

Cat. No.: B12379725

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxytracheloside**, a lignan glycoside of interest in natural product research and drug discovery. The information presented herein is intended to serve as a core resource for researchers engaged in the isolation, identification, and further development of this compound. This document details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides standardized experimental protocols, and visualizes key experimental workflows.

Chemical Structure

5-Methoxytracheloside is a lignan glycoside, characterized by a core structure similar to that of tracheloside, with the addition of a methoxy group at the C-5 position of the aglycone. Lignans isolated from *Trachelospermum* species, including **5-Methoxytracheloside**, are typically of the dibenzylbutyrolactone type.

Spectroscopic Data

The structural determination of **5-Methoxytracheloside** relies on a combination of one- and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **5-Methoxytracheloside**. These assignments are crucial for the unambiguous identification of the molecule's complex structure.

Table 1: ^1H NMR Spectroscopic Data for **5-Methoxytracheloside** (in CD_3OD)

Position	δH (ppm)	Multiplicity	J (Hz)
Aglycone Moiety			
2	6.75	d	1.9
5	-	-	-
6	6.69	d	1.9
7	2.60	m	
8	2.85	m	
9 α	4.15	dd	9.0, 7.0
9 β	3.85	dd	9.0, 6.5
2'	6.80	d	8.2
5'	6.72	d	1.8
6'	6.65	dd	8.2, 1.8
7'	2.95	m	
8'	2.40	m	
9' α	4.60	d	7.5
9' β	-	-	-
3-OCH ₃	3.82	s	
4-OCH ₃	3.84	s	
5-OCH ₃	3.78	s	
Glycosyl Moiety (β -D-glucose)			
1''	4.88	d	7.6
2''	3.49	m	
3''	3.45	m	
4''	3.41	m	

5"	3.48	m	
6"a	3.90	dd	12.0, 2.2
6"b	3.72	dd	12.0, 5.5

Table 2: ^{13}C NMR Spectroscopic Data for **5-Methoxytracheloside** (in CD_3OD)

Position	δC (ppm)
Aglycone Moiety	
1	133.5
2	112.9
3	150.1
4	149.2
5	147.8
6	116.0
7	38.7
8	46.2
9	73.1
1'	131.8
2'	113.4
3'	149.8
4'	146.5
5'	116.8
6'	122.3
7'	35.6
8'	42.1
9'	178.5
3-OCH ₃	56.4
4-OCH ₃	56.5
5-OCH ₃	56.2
Glycosyl Moiety (β -D-glucose)	

1"	104.2
2"	75.1
3"	78.0
4"	71.6
5"	77.9
6"	62.7

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of **5-Methoxytracheloside**.

Table 3: Mass Spectrometry Data for **5-Methoxytracheloside**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
ESI-MS (positive ion)	[M+Na] ⁺	C ₂₈ H ₃₆ O ₁₃ Na
HR-ESI-MS (positive ion)	Calculated for C ₂₈ H ₃₆ O ₁₃ Na	Found

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz.

Sample Preparation: A 5 mg sample of purified **5-Methoxytracheloside** was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 12 ppm.
- Acquisition Time: 2.0 s.
- Relaxation Delay: 1.0 s.
- Number of Scans: 16.
- Temperature: 298 K.
- Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CD₃OD (δH 3.31).

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 220 ppm.
- Acquisition Time: 1.0 s.
- Relaxation Delay: 2.0 s.
- Number of Scans: 1024.
- Temperature: 298 K.
- Chemical shifts are reported in ppm relative to the residual solvent peak of CD₃OD (δC 49.0).

2D NMR Spectroscopy (COSY, HSQC, HMBC):

- Standard pulse programs were utilized for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

Instrumentation: High-resolution mass spectra were obtained on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

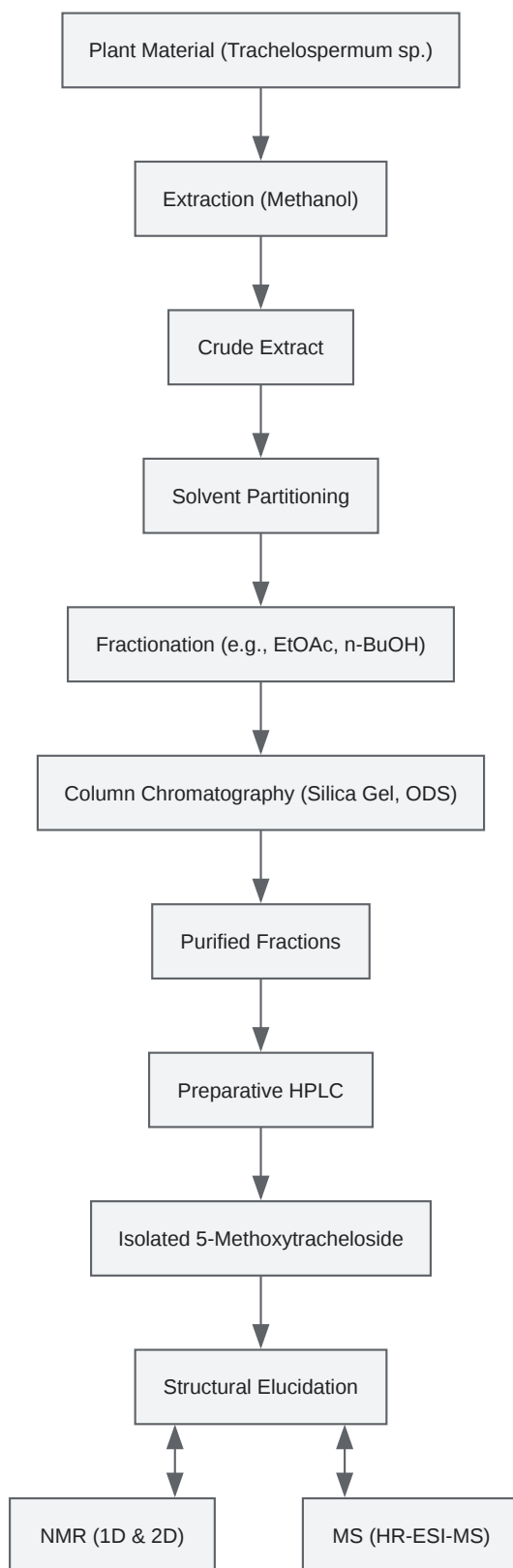
Sample Preparation: A dilute solution of **5-Methoxytracheloside** was prepared in methanol.

ESI-MS Conditions:

- Ionization Mode: Positive.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Nebulizer Gas (N₂): 1.5 L/min.
- Drying Gas (N₂): 8.0 L/min.
- The mass-to-charge ratio (m/z) was scanned over a range of 100-1000.

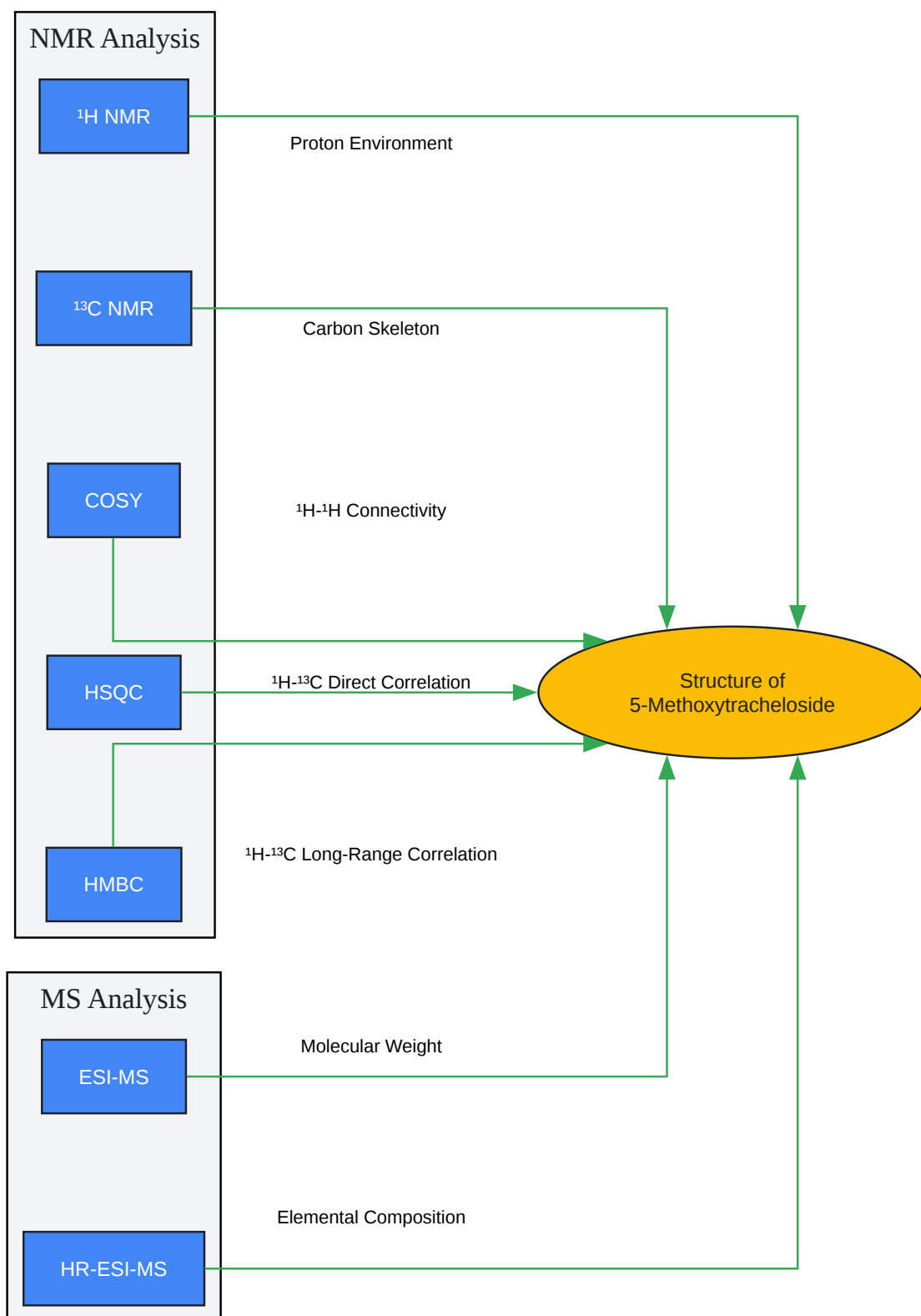
Mandatory Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of **5-Methoxytracheloside** and a representative analytical workflow.



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Caption: General workflow for the isolation and characterization of **5-Methoxytracheloside**.



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Caption: Spectroscopic techniques for the structural elucidation of **5-Methoxytracheloside**.

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